T3Inh-1
Overview
Description
T3Inh-1 is a small molecule inhibitor that selectively targets the enzyme polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3). This enzyme is involved in the process of O-glycosylation, where sugar molecules are attached to proteins. This compound has shown promise in blocking cancer cell invasiveness and reducing levels of the hormone fibroblast growth factor 23 (FGF23), which is implicated in chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T3Inh-1 involves screening libraries of compounds to identify those that act on a cell-based fluorescence sensor of ppGalNAc-T3. The identified hit compound is then subjected to in vitro analysis to confirm its binding and inhibitory activity against purified ppGalNAc-T3 .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: T3Inh-1 primarily undergoes inhibition reactions where it binds to the enzyme ppGalNAc-T3, blocking its activity. This inhibition is a mixed-mode type, affecting both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of the enzyme .
Common Reagents and Conditions: The compound is typically used in cell culture and in vivo studies at concentrations ranging from 5 to 50 micromolar. It is dissolved in dimethyl sulfoxide (DMSO) and further diluted with polyethylene glycol 400 (PEG400) for injection into animal models .
Major Products Formed: The primary effect of this compound is the reduction of FGF23 levels in tissue cells and mice, without causing any toxic side effects .
Scientific Research Applications
Chemistry: In chemistry, T3Inh-1 is used as a tool to study the specific inhibition of ppGalNAc-T3 and its effects on glycosylation processes .
Biology: In biological research, this compound is employed to investigate the role of ppGalNAc-T3 in cancer cell invasiveness and metastasis. It has been shown to significantly reduce cancer cell migration and invasion in vitro .
Medicine: In medical research, this compound is explored as a potential therapeutic agent for conditions such as chronic kidney disease and cancer. By reducing FGF23 levels, it may offer a treatment option for patients with elevated FGF23 due to chronic kidney disease .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting ppGalNAc-T3 and related pathways .
Mechanism of Action
T3Inh-1 exerts its effects by directly binding to the enzyme ppGalNAc-T3, inhibiting its activity. This inhibition prevents the enzyme from attaching sugar molecules to proteins, thereby blocking the glycan-masking of FGF23. The increased cleavage of FGF23 results in lower levels of the hormone, which is beneficial in conditions like chronic kidney disease .
Comparison with Similar Compounds
Similar Compounds:
- ppGalNAc-T2 Inhibitors
- ppGalNAc-T6 Inhibitors
Uniqueness: T3Inh-1 is unique in its selective inhibition of ppGalNAc-T3 without affecting other isozymes like ppGalNAc-T2 and ppGalNAc-T6. This selectivity makes it a valuable tool for studying the specific roles of ppGalNAc-T3 in various biological processes and diseases .
Properties
IUPAC Name |
4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N6O3/c34-27(32-21-7-5-19(6-8-21)30-22-11-14-28-15-12-22)18-1-3-20(4-2-18)31-26-13-16-29-25-10-9-23(33(35)36)17-24(25)26/h1-17H,(H,28,30)(H,29,31)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBNLSZSAIOAMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403999 | |
Record name | MLS000766132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50440-30-7 | |
Record name | MLS000766132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000766132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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